Methyl 2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoate
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Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a thiophene ring. This compound is of interest in organic synthesis due to its unique structural components, which make it a versatile intermediate in the preparation of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Esterification: The Boc-protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more efficient and sustainable manner compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoate can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide-based compounds.
Medicine: Utilized in the development of pharmaceutical agents.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoate involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Similar structure but with a phenyl ring instead of a thiophene ring.
Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoate: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its phenyl and pyridine analogs. This uniqueness can influence its reactivity and interactions in synthetic and biological contexts .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(16)14-10(11(15)17-4)7-9-5-6-19-8-9/h5-6,8,10H,7H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFPARURSYCXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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